molecular formula C15H19N3O3 B3123378 Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate CAS No. 306979-98-6

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate

Cat. No.: B3123378
CAS No.: 306979-98-6
M. Wt: 289.33 g/mol
InChI Key: AEVIIKRPBZKPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate is a synthetic organic compound belonging to the class of nicotinates This compound is characterized by the presence of a cyano group at the 5-position, a 2,6-dimethylmorpholino group at the 6-position, and a methyl group at the 2-position of the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinate Core: The starting material, 2-methylnicotinic acid, is esterified using methanol and a suitable acid catalyst to form methyl 2-methylnicotinate.

    Introduction of the Cyano Group: The cyano group is introduced at the 5-position through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Morpholino Group: The 2,6-dimethylmorpholino group is introduced at the 6-position through a nucleophilic substitution reaction using 2,6-dimethylmorpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or morpholino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the cyano or morpholino groups.

Scientific Research Applications

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate can be compared with other similar compounds, such as:

    Methyl 5-cyano-6-(2,6-dimethylpiperidino)-2-methylnicotinate: Similar structure but with a piperidino group instead of a morpholino group.

    Methyl 5-cyano-6-(2,6-dimethylpyrrolidino)-2-methylnicotinate: Similar structure but with a pyrrolidino group instead of a morpholino group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-cyano-6-(2,6-dimethylmorpholin-4-yl)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9-7-18(8-10(2)21-9)14-12(6-16)5-13(11(3)17-14)15(19)20-4/h5,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVIIKRPBZKPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(C=C2C#N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141006
Record name Methyl 5-cyano-6-(2,6-dimethyl-4-morpholinyl)-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306979-98-6
Record name Methyl 5-cyano-6-(2,6-dimethyl-4-morpholinyl)-2-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306979-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyano-6-(2,6-dimethyl-4-morpholinyl)-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate
Reactant of Route 5
Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.